molecular formula C13H19NO4 B5089851 ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate

ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate

Cat. No. B5089851
M. Wt: 253.29 g/mol
InChI Key: JWEFWKKBPJJSBY-QEVYESBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate, also known as EMMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMMP is a derivative of curcumin, a natural compound found in turmeric, and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate is not fully understood. However, it has been proposed that ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been found to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Moreover, ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been found to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Moreover, ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been found to be non-toxic to normal cells, making it a potential candidate for drug development. However, ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Moreover, its mechanism of action is not fully understood, which can hinder its development as a drug.

Future Directions

Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has shown promising results in preclinical studies. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications. Future studies can focus on optimizing the synthesis method to improve its solubility and bioavailability. Moreover, clinical trials can be conducted to evaluate the safety and efficacy of ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate in various diseases. Additionally, studies can be conducted to investigate the potential of ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate as a drug delivery system for other drugs.
Conclusion:
ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate is a synthetic compound with potential therapeutic applications in various diseases. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate can be easily synthesized through a simple and efficient method. However, its mechanism of action is not fully understood, and more research is needed to fully explore its potential as a drug.

Synthesis Methods

Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate can be synthesized through a simple and efficient method by reacting curcumin with morpholine and acetic anhydride in the presence of pyridine. The reaction yields ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate as a yellow crystalline powder with a purity of over 95%.

Scientific Research Applications

Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-3-18-13(16)12(11(2)15)5-4-6-14-7-9-17-10-8-14/h4-6H,3,7-10H2,1-2H3/b6-4+,12-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEFWKKBPJJSBY-QEVYESBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CN1CCOCC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C=C\N1CCOCC1)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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